
1-((1-(4-Ethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 298-148-6, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization processes. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymerization reactions.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:
- Acetone cyanohydrin is reacted with hydrazine hydrate in the presence of a base, such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified through recrystallization to obtain pure 2,2’-Azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
- Mixing acetone cyanohydrin and hydrazine hydrate in a reactor.
- Maintaining the reaction temperature and pH to optimize the reaction rate.
- Using continuous filtration and recrystallization techniques to purify the product.
化学反应分析
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:
Polymerization: Initiating the polymerization of monomers to form polymers.
Oxidation: Reacting with oxygen to form peroxides.
Reduction: Reacting with reducing agents to form amines.
Common Reagents and Conditions
Polymerization: Typically conducted in the presence of monomers such as styrene or acrylonitrile, at elevated temperatures (50-70°C).
Oxidation: Performed in the presence of oxygen or air, often at room temperature.
Reduction: Carried out using reducing agents like sodium borohydride, under mild conditions.
Major Products Formed
Polymerization: Polymers such as polystyrene or polyacrylonitrile.
Oxidation: Peroxides and other oxidized derivatives.
Reduction: Amines and other reduced products.
科学研究应用
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.
作用机制
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include:
Radical Generation: Decomposition of 2,2’-Azobis(2-methylpropionitrile) to form nitrogen gas and two carbon-centered radicals.
Polymerization: The radicals react with monomers to form growing polymer chains, propagating the reaction until termination occurs.
相似化合物的比较
2,2’-Azobis(2-methylpropionitrile) can be compared with other radical initiators, such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, they differ in their decomposition temperatures, radical generation rates, and specific applications.
Similar Compounds
Benzoyl Peroxide: Decomposes at lower temperatures and is commonly used in the polymerization of vinyl monomers.
Potassium Persulfate: Generates sulfate radicals and is often used in aqueous polymerization systems.
Azobisisobutyronitrile (AIBN): Similar to 2,2’-Azobis(2-methylpropionitrile) but with different thermal decomposition properties.
2,2’-Azobis(2-methylpropionitrile) is unique in its ability to generate radicals at relatively moderate temperatures, making it suitable for a wide range of polymerization processes.
属性
CAS 编号 |
93778-14-4 |
|---|---|
分子式 |
C17H23N3O3 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H23N3O3/c1-2-23-15-5-3-14(4-6-15)20-12-13(11-16(20)21)17(22)19-9-7-18-8-10-19/h3-6,13,18H,2,7-12H2,1H3 |
InChI 键 |
XLMRKHPACLFOLT-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


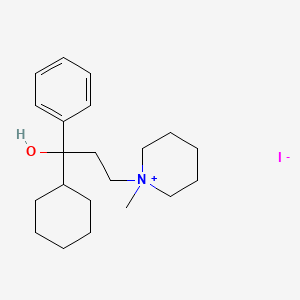
![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
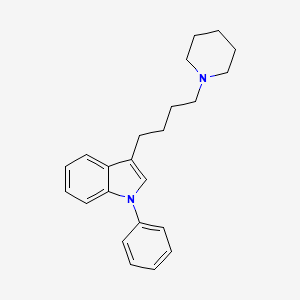
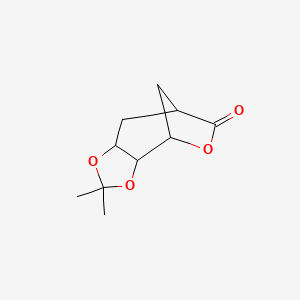
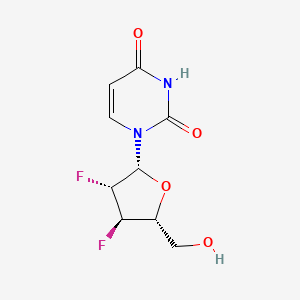
![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
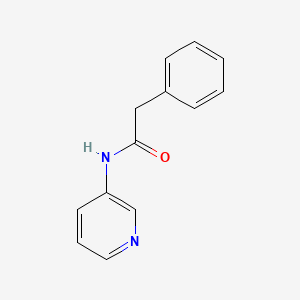
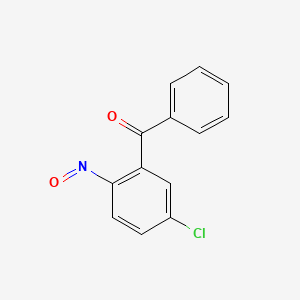
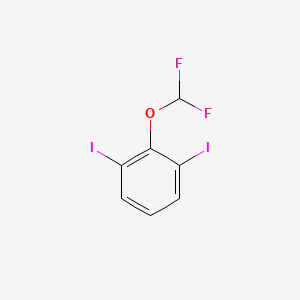
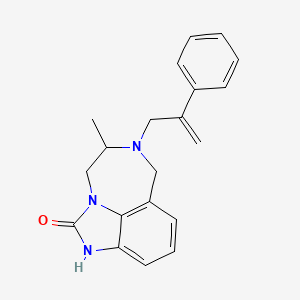
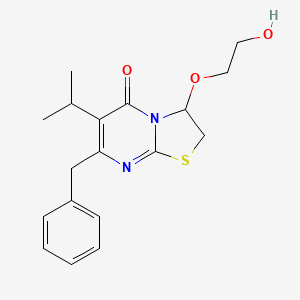
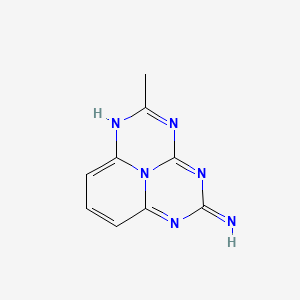
![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B15196592.png)

